5-Bromo-2,4-dichlorotoluene
Overview
Description
The compound 5-Bromo-2,4-dichlorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to other bromo-chlorotoluene isomers and has been investigated in the context of electron attachment, crystallography, and reactivity with other chemical species.
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2,4-dichlorotoluene has been explored in several studies. For instance, a novel compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP), was synthesized and characterized, indicating the potential for creating derivatives of bromo-chlorotoluene compounds . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, which is structurally similar to 5-Bromo-2,4-dichlorotoluene, was studied, showing the formation of a main product through X-ray crystallography analysis .
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Bromo-2,4-dichlorotoluene has been analyzed using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational spectroscopy, and NMR studies of α-Bromo-2,6-dichlorotoluene were reported, providing insights into the geometry and electronic properties of such molecules . Crystallography has also been used to determine the structure of similar compounds, revealing details about their crystal systems and space groups .
Chemical Reactions Analysis
The reactivity of bromo-chlorotoluene isomers, including those similar to 5-Bromo-2,4-dichlorotoluene, has been investigated. Dissociative electron attachment studies have shown that both Cl- and Br- ions can be formed from these molecules, with the ion yields showing a pronounced temperature effect . Additionally, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines has been explored, leading to the synthesis of substituted aminopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chlorotoluene isomers have been studied through various methods. Temperature dependence of dissociative electron attachment to these isomers has been examined, revealing the role of out-of-plane vibrations in the energy transfer towards bond breaking . The vibrational frequencies and thermodynamic properties of related compounds have been calculated using DFT and TD-DFT methods, providing a deeper understanding of their properties . Furthermore, the crystal structures of related compounds have been analyzed to understand their intermolecular interactions and stability .
Scientific Research Applications
Application 1: Isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene
- Summary of the Application : This research investigates the influence of the catalyst HZSM-5 on the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT). The goal is to convert the low value-added product 2,5-DCT into the more valuable 2,4-DCT .
- Methods of Application/Experimental Procedures : The process involves hydrothermal treatment, which leads to a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores. These characteristics result in excellent selectivity for post-hydrothermal modified HZSM-5 in the isomerization reaction from 2,5-DCT to 2,4-DCT .
Application 2: Proteomics Research
- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a specialty product in proteomics research .
Application 3: Pesticide and Pharmaceutical Intermediate
- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a pesticide and pharmaceutical intermediate .
Application 4: Solvent in Catalytic Oxidation
- Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as an oxidant and a solvent during anaerobic catalytic oxidation of secondary alcohols by using an in situ (N -heterocyclic carbene)-Ni (0) system .
Application 5: Growth Supplement in Culture Media
Safety And Hazards
properties
IUPAC Name |
1-bromo-2,4-dichloro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNSANITIQULLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607495 | |
Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dichlorotoluene | |
CAS RN |
85072-41-9 | |
Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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